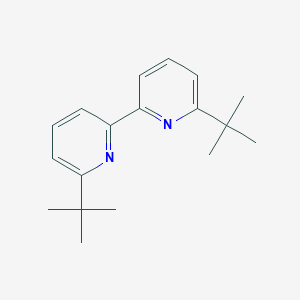

6,6'-Di-tert-Butyl-2,2'-bipyridine

Overview

Description

6,6’-Di-tert-Butyl-2,2’-bipyridine is an organic compound . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) . It is also a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .

Synthesis Analysis

The synthesis of 2,6-Di-tert-butylpyridine, a related compound, is prepared by the reaction of tert-butyllithium with pyridine . The synthesis of 6,6’-dimethyl-2,2’-bipyridyl, another related compound, has been reported from 6-bromopicoline .Molecular Structure Analysis

The molecular formula of 6,6’-Di-tert-Butyl-2,2’-bipyridine is C18H24N2 . The molecular weight is 268.39700 .Chemical Reactions Analysis

6,6’-Di-tert-Butyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used in the preparation of 2,6-di-tert-butylpyridine hydrotriflate . It has also been used as a proton scavenger to check the progress of the living polymerization of isobutylene .Scientific Research Applications

Supramolecular Chemistry : Biradical compounds like 2,2':6',2''-terpyridine-6,6''-diyl bis(tert-butyl nitroxide) show potential in supramolecular chemistry, especially in switching between high- and low-spin states. This can be used in materials with variable magnetic properties (Konno, Koide, Ishida, 2013).

Catalysis and Synthesis : Bipyridyl ligands, such as 6,6'-Di-tert-Butyl-2,2'-bipyridine, play a role in catalysis. For example, dioxomolybdenum(VI) complexes with bipyridyl ligands show high activity as homogeneous catalysts in the epoxidation of cyclooctene, indicating their utility in organic synthesis (Günyar et al., 2009).

Coordination Chemistry : In coordination chemistry, compounds like Tris(4,4′-di-tert-butyl-2,2′-bipyridine-κ2 N,N′)molybdenum(II) show intricate crystal structures and interactions, demonstrating the potential of this compound in forming complex coordination compounds (Amarante et al., 2011).

Electrocatalysis : In electrocatalysis, compounds like Re(bipy-tBu)(CO)3Cl, where bipy includes 4,4'-di-tert-butyl-2,2'-bipyridine, show improved catalytic activity for the reduction of carbon dioxide to carbon monoxide. This suggests potential applications in energy conversion and environmental remediation (Smieja, Kubiak, 2010).

Organometallic Chemistry : In the realm of organometallic chemistry, cyclometallated derivatives of palladium(II) and platinum(II) derived from 6-t-butyl-2,2′-bipyridine, which is structurally similar to this compound, have been synthesized, indicating the versatility of such ligands in forming metal complexes with potential applications in catalysis and material science (Stoccoro et al., 1993).

Mechanism of Action

Target of Action

It is known that bipyridine compounds often act as ligands, forming complexes with various metal ions . These complexes can then interact with different targets depending on the specific metal ion and the biological context.

Mode of Action

6,6’-Di-tert-Butyl-2,2’-bipyridine acts as a ligand, capable of forming complexes with metal ions . The interaction of these complexes with their targets can lead to various changes, depending on the specific target and the nature of the interaction. For instance, some complexes can catalyze specific chemical reactions .

Biochemical Pathways

The compound’s ability to form complexes with metal ions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific metal ion and the biological context .

Pharmacokinetics

The compound’s solubility and stability, which can impact its bioavailability, may be influenced by its chemical structure and the presence of the tert-butyl groups .

Result of Action

The compound’s ability to form complexes with metal ions suggests that it could potentially have a variety of effects, depending on the specific metal ion and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,6’-Di-tert-Butyl-2,2’-bipyridine. For instance, the compound’s stability and solubility can be influenced by factors such as pH and temperature . Additionally, the presence of specific metal ions in the environment can influence the compound’s ability to form complexes and thus its mode of action .

Future Directions

properties

IUPAC Name |

2-tert-butyl-6-(6-tert-butylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-17(2,3)15-11-7-9-13(19-15)14-10-8-12-16(20-14)18(4,5)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUZGUUGIRGZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)